

Eprociclovir Potassium: A Technical Overview of its Anti-Herpesvirus Activity

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Compound of Interest

Compound Name: *Eprociclovir potassium*

Cat. No.: *B15584302*

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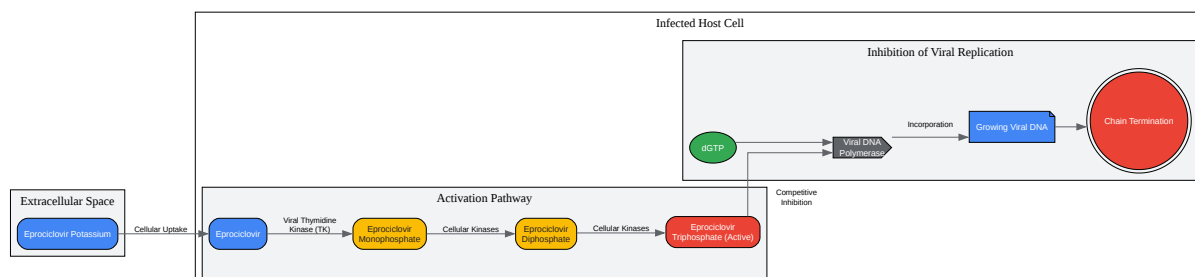
For Researchers, Scientists, and Drug Development Professionals

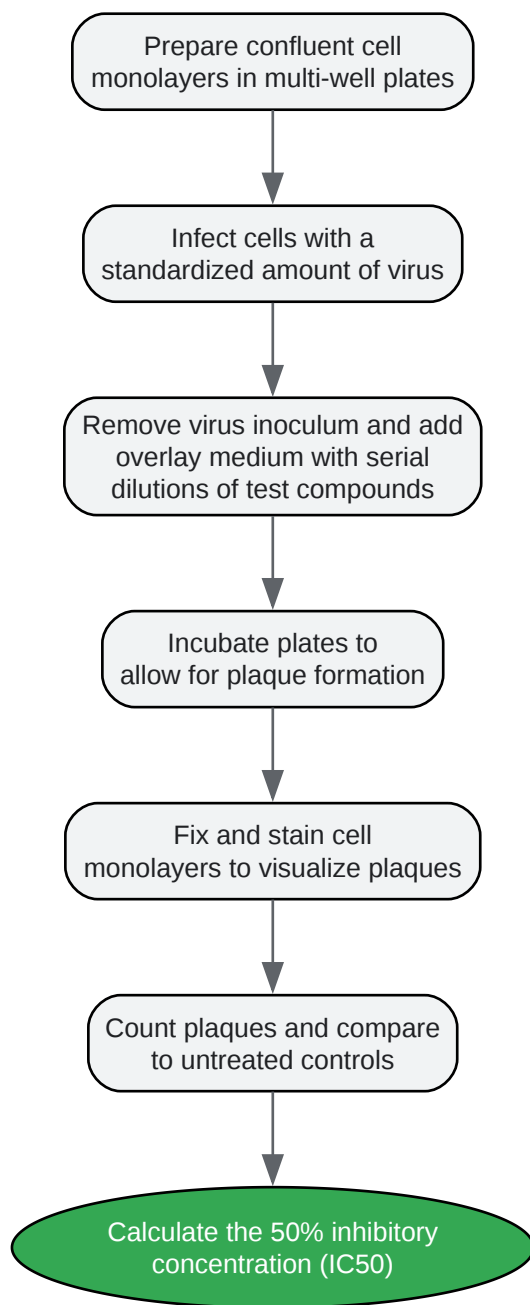
Introduction

Eprociclovir potassium, also known as A-5021, is a potent nucleoside analogue with significant antiviral activity against a range of human herpesviruses. This technical guide provides a comprehensive overview of the current scientific knowledge regarding its efficacy, mechanism of action, and the experimental methodologies used in its evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.

Core Mechanism of Action

Eprociclovir potassium's primary mode of action is the selective inhibition of viral DNA synthesis. As a nucleoside analogue, it requires intracellular activation through phosphorylation. This process is initiated by a virus-encoded thymidine kinase (TK), an enzyme present in cells infected with certain herpesviruses like Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). The resulting monophosphate is then further phosphorylated to its active triphosphate form by cellular kinases. This active triphosphate metabolite acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of the growing viral DNA chain upon its incorporation. This targeted activation in virus-infected cells contributes to its high selectivity and potent antiviral effect.^[1]





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References

- 1. gentaur.com [gentaur.com]
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